D1/D2 Dopamine Receptor Affinity: Racemic THP vs. Chlorpromazine in Human Putamen
In a direct head-to-head comparison using human putamen membranes, racemic tetrahydropalmatine exhibited a 12.8-fold lower affinity for the D2 receptor than chlorpromazine, while its D1 affinity was comparable [1]. This differential D2/D1 selectivity profile is a defining feature that distinguishes it from the classic antipsychotic chlorpromazine, which is a more potent and balanced D1/D2 antagonist.
| Evidence Dimension | Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki (D1) = 0.42 µM; Ki (D2) = 0.77 µM |
| Comparator Or Baseline | Chlorpromazine: Ki (D1) = 0.30 µM; Ki (D2) = 0.06 µM |
| Quantified Difference | D1: 1.4-fold lower affinity for THP. D2: 12.8-fold lower affinity for THP. |
| Conditions | Competition binding assay with [3H]SCH 23390 (D1) and [3H]spiperone (D2) in human putamen membranes. |
Why This Matters
The stark difference in D2 affinity informs the selection of THP over chlorpromazine for studies where a less potent dopaminergic blockade is required, potentially reducing off-target D2-mediated effects.
- [1] Brüning A, et al. (±)Tetrahydroanisocycline and (±)tetrahydropalmatine binding to D1 and D2 dopaminergic receptors in human putamen. Neurochem Int. 1989;15(2):155-9. View Source
